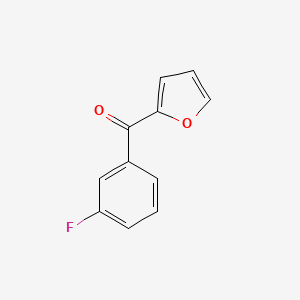

2-(3-Fluorobenzoyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMSHMFXSNFQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluorobenzoyl Furan and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for Furan-Ketone Architectures

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ub.edu For a furan-ketone architecture like 2-(3-Fluorobenzoyl)furan, several strategic disconnections can be considered.

A primary disconnection strategy involves breaking the bond between the furan (B31954) ring and the carbonyl carbon of the benzoyl group. This leads to a furan synthon (a conceptual fragment) and a 3-fluorobenzoyl synthon. The corresponding synthetic equivalents would be furan itself and a reactive derivative of 3-fluorobenzoic acid, such as 3-fluorobenzoyl chloride. The forward reaction would then be a Friedel-Crafts acylation of furan. stackexchange.com

Alternatively, a disconnection within the furan ring itself can be envisioned. This approach is central to methods like the Paal-Knorr or Feist-Benary syntheses. For instance, in a Paal-Knorr approach, the furan ring is disconnected to reveal a 1,4-dicarbonyl precursor. deanfrancispress.com In the context of this compound, this would lead to a more complex 1,4-dicarbonyl compound that already contains the 3-fluorophenyl group.

These disconnections form the basis of a synthetic tree, outlining various potential routes to the target molecule. ub.edu The choice of the most efficient route depends on the availability of starting materials, reaction yields, and stereochemical control where applicable. libretexts.org

Foundational Approaches to Furan Ring Formation for Ketone Synthesis

Several classical and modern methods are available for constructing the furan ring, which can be adapted for the synthesis of furan-ketones.

The Feist-Benary synthesis is a versatile method for producing substituted furans from the reaction of α-halogenated ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. chemeurope.comwikipedia.orgambeed.com The reaction proceeds through an initial condensation related to the Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. chemeurope.comwikipedia.org

While a classic method, the Feist-Benary synthesis can sometimes lead to different furan isomers through a competing Paal-Knorr type cyclization of an intermediate. deepdyve.com Recent modifications have focused on improving the selectivity and even achieving enantioselectivity through the use of chiral auxiliaries. wikipedia.org

Table 1: Key Features of the Feist-Benary Synthesis

| Feature | Description |

|---|---|

| Reactants | α-halo ketones and β-dicarbonyl compounds. ambeed.com |

| Catalyst | Typically an amine base like ammonia or pyridine. chemeurope.com |

| Mechanism | Involves Knoevenagel-type condensation and intramolecular nucleophilic substitution. wikipedia.orgquimicaorganica.org |

| Product | Substituted furans. wikipedia.org |

The Paal-Knorr synthesis is a widely used and straightforward method for synthesizing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. alfa-chemistry.compharmaguideline.comderpharmachemica.com This reaction can be catalyzed by both protic acids (like sulfuric acid or p-toluenesulfonic acid) and Lewis acids, or by using dehydrating agents such as phosphorus pentoxide. alfa-chemistry.com

The mechanism begins with the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl to form a cyclic hemiacetal. wikipedia.org Subsequent dehydration yields the aromatic furan ring. wikipedia.org This method is highly effective for preparing polysubstituted furans. alfa-chemistry.com

Modern synthetic strategies for furan synthesis often utilize the reactivity of alkynes. The cyclization of propargylic alcohols is a powerful method for constructing furan rings. acs.org Gold and platinum catalysts have been shown to be particularly effective in promoting the dehydrative cyclization of heteroatom-substituted propargylic alcohols, leading to furans under mild conditions and with high yields. acs.orgorganic-chemistry.org

These reactions can be very rapid, sometimes completing in minutes under open-flask conditions with low catalyst loadings. organic-chemistry.org Furthermore, iron(III) chloride has been used to catalyze the reaction of propargylic alcohols or their acetate (B1210297) derivatives with 1,3-dicarbonyl compounds to generate highly substituted furans. organic-chemistry.org Some protocols allow for the one-pot synthesis of trisubstituted furans from homopropargylic alcohols without the need for transition metals. thieme.de The versatility of alkyne chemistry expands the scope of furan synthesis significantly. wikipedia.org

Table 2: Comparison of Catalysts in Propargylic Alcohol Cyclization for Furan Synthesis

| Catalyst System | Conditions | Advantages |

|---|---|---|

| Gold (Au) Catalysts | Mild, often open-flask, low catalyst loading. organic-chemistry.org | Rapid, high-yielding, procedurally simple. acs.org |

| Platinum (Pt) Catalysts | Typically requires heating (e.g., 100 °C). nih.gov | Tolerates sensitive functional groups. nih.gov |

| Iron(III) Chloride (FeCl3) | Mild conditions. organic-chemistry.org | Efficient for tandem propargylation-cycloisomerization. organic-chemistry.org |

Strategies for Introducing the Fluorobenzoyl Moiety

Once the furan ring is formed or concurrently with its formation, the fluorobenzoyl group must be introduced.

The Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring. In the context of synthesizing this compound, this would involve the reaction of furan with a 3-fluorobenzoyl derivative, typically 3-fluorobenzoyl chloride. However, furan is sensitive to the strong Lewis acids (like aluminum chloride) traditionally used in Friedel-Crafts reactions, which can lead to polymerization. stackexchange.com

Milder catalysts such as boron trifluoride etherate are often preferred for the acylation of furan. stackexchange.com Other catalytic systems, including metal triflates like copper triflate, have also been employed for the Friedel-Crafts acylation of various aromatic compounds with fluorobenzoyl chlorides. acs.org The synthesis of 2-acetylfuran (B1664036), a related compound, is commonly achieved through the Friedel-Crafts acylation of furan with acetic anhydride, highlighting the utility of this reaction for acylfurans. wikipedia.org The choice of catalyst and reaction conditions is crucial to achieve high yields and prevent degradation of the furan ring. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling for Aryl-Furan Ketone Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. In the context of 2-aroyl-furans, palladium and copper-catalyzed cross-coupling reactions are particularly prominent.

Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of aryl ketones, including those with a furan moiety. Common strategies include the Suzuki, Heck, and Sonogashira reactions, which offer versatility in the choice of starting materials. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 2-aroyl-furans, this can involve coupling a furanboronic acid with an appropriate acyl chloride or a related derivative. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the coupling of furanboronic acids with acyl chlorides can be achieved using a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate in an anhydrous solvent. nih.gov The scope of this reaction can be extended to various substituted aryl and heteroaryl boronic acids. mdpi.com While five-membered heteroaromatic boronic acids, like furanboronic acids, can be unstable, protocols have been developed to address this challenge, including the use of specific ligands and aqueous solvent systems. acs.orgmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While not a direct method for ketone synthesis, it can be adapted to form precursors to 2-aroyl-furans.

Sonogashira Coupling: The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool. thieme-connect.com It can be utilized in a one-pot synthesis of 2-aroylbenzofurans from 2-halophenols and terminal alkynes, often with copper co-catalysis. researchgate.net A palladium-catalyzed three-component reaction of 2-bromophenols, phenacyl bromides, and paraformaldehyde has also been reported for the synthesis of 2-aroylbenzofurans. thieme-connect.com

Other Palladium-Catalyzed Methods: More recent developments include palladium-catalyzed cascade reactions. For example, 2,3,4-trisubstituted furans can be synthesized from aryloxy-enynes and aryl halides. organic-chemistry.org Tandem addition/cyclization reactions of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, catalyzed by palladium, provide a route to 2-aroyl benzofurans. rsc.org This method is noted for its excellent chemoselectivity and compatibility with various functional groups. rsc.org

Below is a table summarizing various palladium-catalyzed methods for the synthesis of furan derivatives.

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-based methods for the synthesis of furan derivatives.

Annulation Reactions: Copper salts can catalyze the annulation of various starting materials to form the furan ring. For example, a copper(I)-catalyzed radical addition of acetophenones to electron-deficient alkynes provides a direct route to multisubstituted furans. organic-chemistry.orgacs.org This method proceeds via a direct C(sp³)–H bond functionalization. organic-chemistry.orgacs.org Another approach involves the copper-catalyzed annulation of 1,3-dicarbonyl compounds with diethylene glycol to produce 2,3-disubstituted furans. organic-chemistry.org Copper(II) catalysts have been used for the cyclization of silyl (B83357) enol ethers with α-diazoketones to yield dihydrofuran derivatives, which can then be converted to trisubstituted furans. organic-chemistry.org

Cross-Coupling Reactions: Copper-catalyzed cross-coupling reactions are also valuable. A copper(I)-catalyzed procedure for synthesizing 2-arylbenzo[b]furans involves the coupling of o-iodophenols and aryl acetylenes. nih.gov This method is notable for being palladium-free and tolerating a variety of functional groups. nih.gov Furthermore, copper-catalyzed N-arylation of 3-amino-2-aroyl benzofurans has been developed, showcasing the versatility of copper in modifying furan scaffolds. nih.gov

The following table provides an overview of selected copper-catalyzed methods for furan synthesis.

Direct Fluorination Methodologies for Aromatic Ketones in Synthesis

The introduction of a fluorine atom onto an aromatic ring can be achieved through various fluorination methods. For a molecule like this compound, this could theoretically be accomplished either by starting with a pre-fluorinated building block or by direct fluorination of the aryl ketone precursor.

Electrophilic fluorination is a common strategy for introducing fluorine into organic molecules. This involves the use of an electrophilic fluorine source ("F⁺" equivalent) that reacts with a nucleophilic substrate, such as an enol or enolate derived from a ketone.

Common Electrophilic Fluorinating Reagents: Several N-F reagents are widely used for electrophilic fluorination, including Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). scispace.comorganic-chemistry.orgbeilstein-journals.org These reagents are generally stable, crystalline solids that are easier to handle than gaseous fluorine. beilstein-journals.org

Mechanism and Substrate Scope: The fluorination of ketones typically proceeds through an enol or enolate intermediate. sapub.org The C=C double bond of the enol attacks the electrophilic fluorine atom of the reagent. sapub.org The reactivity of the ketone substrate is influenced by steric and electronic factors. scispace.comsapub.org For instance, cyclic β-diketones, which readily form enols, can be fluorinated under mild conditions. sapub.org However, difluorination can sometimes be a competing reaction. sapub.org The choice of solvent and reaction conditions can significantly impact the outcome of the fluorination. researchgate.net For example, using methanol (B129727) as a solvent with Accufluor™ NFTh has been shown to enable direct regiospecific α-fluorination of ketones without prior activation. researchgate.net

A summary of electrophilic fluorination strategies for ketones is presented below.

A more recent and highly significant development in fluorination chemistry is the transition metal-catalyzed direct C–H fluorination. This approach avoids the need for pre-functionalized substrates and offers high regioselectivity.

Palladium-Catalyzed ortho-C–H Fluorination: Palladium catalysts have been successfully employed for the direct ortho-C(sp²)–H fluorination of aromatic ketones. rsc.orgresearchgate.net This reaction typically utilizes a directing group, which can be a part of the substrate or a transiently introduced moiety, to guide the palladium catalyst to a specific C–H bond. researchgate.net For aromatic ketones, the carbonyl group itself can act as a directing group, facilitating fluorination at the ortho position. rsc.orgresearchgate.net

Reaction Conditions and Scope: These reactions often use an electrophilic fluorine source like NFSI or Selectfluor. beilstein-journals.org The development of suitable ligands and reaction conditions has been crucial for achieving high efficiency and selectivity. beilstein-journals.org The use of a transient directing group, such as an amino acid, can further enhance the reactivity and broaden the scope of the reaction. researchgate.net This methodology has been applied to the synthesis of complex molecules, including the pharmaceutical agent anacetrapib. rsc.org

The table below highlights key aspects of palladium-catalyzed C–H fluorination of aromatic ketones.

Sustainable Synthetic Routes and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Bio-based Feedstocks: Furan derivatives themselves can be sourced from renewable biomass. catalysis-summit.com Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), derived from carbohydrates, are versatile platform chemicals for the synthesis of a wide range of furan-containing compounds. catalysis-summit.com The use of biomass as a starting material aligns with the green chemistry principle of using renewable feedstocks. catalysis-summit.comrsc.org

Catalysis and Atom Economy: Catalytic methods, particularly those discussed in the previous sections, are inherently more sustainable than stoichiometric reactions as they reduce waste by using small amounts of catalyst to generate large quantities of product. catalysis-summit.com Reactions with high atom economy, where a large proportion of the atoms from the reactants are incorporated into the final product, are also preferred. uliege.be

Biocatalysis: Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, offers a highly sustainable approach. frontiersin.org Enzymes operate under mild conditions (temperature and pH), are highly selective, and are derived from renewable sources. frontiersin.org For the synthesis of chiral ketones and their derivatives, alcohol dehydrogenases and transketolases are examples of enzymes that can be employed. nih.govucl.ac.uk Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency and sustainability of a synthetic route. acs.org While direct biocatalytic synthesis of this compound may not be established, the principles of biocatalysis can be applied to the synthesis of key intermediates or analogous structures. google.com

Alternative Reaction Media: The use of environmentally benign solvents, such as water or bio-derived solvents, is another key aspect of green chemistry. und.edu Some of the palladium- and copper-catalyzed reactions for furan synthesis have been successfully performed in aqueous media. organic-chemistry.orgresearchgate.net

Utilization of Biomass-Derived Precursors for Furan Core Synthesis

The synthesis of the furan core, a fundamental component of this compound and its analogs, is increasingly shifting towards sustainable methods that utilize renewable biomass as a primary feedstock. nih.gov Lignocellulosic biomass, which is the most abundant renewable source of organic carbon, serves as a viable alternative to fossil fuels for producing a variety of chemical building blocks. nih.govfrontiersin.org The primary components of interest in biomass are cellulose (B213188) and hemicellulose, which can be broken down into hexose (B10828440) (like glucose) and pentose (B10789219) (like xylose) sugars. mdpi.com These sugars are then catalytically converted into key furan platform molecules, principally 5-hydroxymethylfurfural (HMF) from hexoses and furfural (FF) from pentoses. mdpi.comrsc.org

These platform molecules are versatile intermediates for a wide range of furan derivatives. nih.gov For instance, HMF can be transformed into 2,5-furandicarboxylic acid (FDCA), 2,5-dimethylfuran, and other valuable chemicals through subsequent oxidation, reduction, or etherification reactions. nih.govmdpi.comresearchgate.net The conversion processes often employ various catalytic systems, including acidic ionic liquids, which can facilitate the dehydration of carbohydrates to HMF and furfural under relatively mild conditions. frontiersin.org Research has also focused on using raw biomass directly. For example, thermal algal acid hydrolyzate containing HMF has been used as a cheap medium for producing FDCA. nih.gov

Another significant biomass source is chitin, the second most abundant biopolymer on Earth. rsc.org Chitin can be hydrolyzed to N-acetylglucosamine (GlcNAc), which is then dehydrated to produce 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a nitrogen-containing furan derivative. rsc.org This highlights the potential of using diverse and readily available biomass to create a variety of functionalized furan precursors, adhering to the principles of green chemistry. rsc.org The development of efficient one-pot reactions that combine biomass hydrolysis with the dehydration step is a key area of research to make the production of these furan precursors economically viable. rsc.org

| Biomass Source | Primary Sugar Component | Key Furan Precursor | Catalytic Process |

| Lignocellulose (e.g., agricultural residue) | Cellulose (C6), Hemicellulose (C5) | 5-Hydroxymethylfurfural (HMF), Furfural (FF) | Acid-catalyzed dehydration. mdpi.comuliege.be |

| Algal Biomass (e.g., Chaetomorpha linum) | Polysaccharides | 5-Hydroxymethylfurfural (HMF) | Thermal acid hydrolysis. nih.gov |

| Chitin | N-acetylglucosamine (GlcNAc) | 3-acetamido-5-acetylfuran (3A5AF) | Hydrolysis followed by dehydration. rsc.org |

| Monosaccharides (e.g., Glucose, Fructose) | Glucose (C6), Fructose (C6) | 5-Hydroxymethylfurfural (HMF) | Dehydration using ionic liquids or other catalysts. frontiersin.orguliege.be |

Application of Solvent-Free or Low-Toxicity Reaction Media in Synthesis

In line with green chemistry principles, significant efforts have been made to replace hazardous organic solvents with environmentally benign alternatives or to eliminate solvents altogether in the synthesis of furan derivatives. researchgate.net Water, in particular, has been shown to be an effective medium, providing a substantial rate-enhancement for certain reactions like the Diels-Alder coupling of 2-furoic acids. biorizon.eu

Solvent-free synthesis, often assisted by microwave irradiation, represents another major advancement. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including furo[3,2-g]chromen-5-ones and other complex furan-containing structures. researchgate.net For instance, a Knoevenagel condensation between 5-HMF derivatives and active methylene (B1212753) compounds has been achieved under solvent-free conditions at 100 °C, using biogenic carbonates as a heterogeneous catalyst. mdpi.com This method is noted for its operational simplicity, reduced reaction times, and good yields. mdpi.com Similarly, polysubstituted furan-2-ones have been synthesized from dialkyl acetylenedicarboxylates, amines, and aldehydes under solvent-free conditions using lemon juice as a natural, biodegradable catalyst. researchgate.net

Ionic liquids (ILs) are also prominent as low-toxicity reaction media and, in some cases, as catalysts. frontiersin.org Acidic functionalized ILs have been used to catalyze the dehydration of carbohydrates to HMF and furfural in aqueous media. frontiersin.org Beyond their role as solvents, ILs offer advantages such as high thermal stability and potential for recyclability. nih.gov The use of deep eutectic solvents, such as mixtures of choline (B1196258) chloride and organic acids, is being investigated as a cheaper alternative to traditional ionic liquids for the selective conversion of saccharides to furan derivatives at moderate temperatures. uliege.be

| Reaction Type | Green Condition/Solvent | Catalyst Example | Product Class |

| Knoevenagel Condensation | Solvent-free, 100 °C | Biogenic Ca:Ba carbonates | 3-(Furan-2-yl)acrylonitrile derivatives. mdpi.com |

| Multi-component reaction | Solvent-free, 110 °C | Lemon Juice | Polysubstituted furan-2-ones. researchgate.net |

| Cyclization | Solvent-free, Microwave-assisted | Silica gel impregnated with sodium hydrogen sulphate | Furo[3,2-g]chromen-5-ones. researchgate.net |

| Fries Rearrangement | Solvent-free, Microwave-assisted | Catalyst-free | 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. nih.gov |

| Dehydration of Carbohydrates | Ionic Liquids / Aqueous Media | Acidic functionalized ionic liquids | 5-Hydroxymethylfurfural (HMF), Furfural. frontiersin.org |

| Diels-Alder Reaction | Water | None (rate enhancement from solvent) | Carbocyclic products from 2-furoic acids. biorizon.eu |

Chemical Reactivity and Mechanistic Studies of 2 3 Fluorobenzoyl Furan

Reactivity Profiles of the Ketone Carbonyl Group

The ketone bridge in 2-(3-fluorobenzoyl)furan is a primary site for chemical reactions. Its reactivity is modulated by the attached furan (B31954) and fluorophenyl rings.

The carbonyl carbon in this compound is electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. numberanalytics.com This is a characteristic reaction of ketones, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to this compound include:

Reduction: The use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, (furan-2-yl)(3-fluorophenyl)methanol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl carbon, forming a new carbon-carbon bond and, after workup, a tertiary alcohol. For instance, the reaction of 2-acetylfuran (B1664036) with Grignard reagents is a well-established transformation. wikipedia.org

Wittig Reaction: The carbonyl group can be converted to an alkene using phosphorus ylides, although this reaction is more efficient with aldehydes than with sterically hindered ketones.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis can form a cyanohydrin, a versatile intermediate for further synthetic transformations.

The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, followed by the breaking of the C=O pi bond, with the electrons moving to the electronegative oxygen atom.

Table 1: Representative Nucleophilic Addition Reactions and Expected Products

| Nucleophile/Reagent | Reaction Type | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction | (Furan-2-yl)(3-fluorophenyl)methanol |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction | 1-(Furan-2-yl)-1-(3-fluorophenyl)ethanol |

| Phenylithium (C₆H₅Li) | Organolithium Addition | (Furan-2-yl)(3-fluorophenyl)(phenyl)methanol |

Traditional α-functionalization reactions that proceed via enolate intermediates are not directly applicable to this compound, as it lacks enolizable protons on carbons adjacent to the carbonyl group. However, functionalization of the positions immediately adjacent to the carbonyl linker—specifically the C3 position of the furan ring and the C2/C6 positions of the benzoyl ring—can be achieved through modern synthetic methods.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing positions ortho to a directing group. While the ketone itself can be a directing group, its reactivity with strong bases can be problematic. Alternatively, sequential functionalization strategies can be employed. For example, methods for the 2,3-functionalization of furan rings using magnesiation followed by reaction with an electrophile have been developed. nih.gov A similar strategy could potentially be applied, although the electron-withdrawing benzoyl group would influence the regioselectivity of the metalation.

The presence of a fluorine atom on the benzoyl ring significantly impacts the reactivity of the carbonyl group. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). tandfonline.com

In this compound, the fluorine at the meta-position pulls electron density from the benzene (B151609) ring. This inductive withdrawal makes the entire benzoyl moiety more electron-deficient. Consequently, the attached carbonyl carbon becomes more electrophilic and thus more reactive towards nucleophiles compared to the non-fluorinated analogue, 2-benzoyluran. tandfonline.combeilstein-journals.org While fluorine also has a +M (mesomeric or resonance) effect due to its lone pairs, the inductive effect is generally considered dominant for halogens in many chemical contexts. This enhanced electrophilicity can lead to faster reaction rates in nucleophilic addition reactions. beilstein-journals.org

Reactivity Characteristics of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that exhibits its own distinct reactivity patterns. The presence of the deactivating 3-fluorobenzoyl group at the C2 position modulates this inherent reactivity.

Furan readily undergoes electrophilic aromatic substitution (EAS) at a much faster rate than benzene, a consequence of the oxygen heteroatom donating electron density into the ring. chemicalbook.compearson.com Substitution typically occurs at the C2 or C5 positions, as the cationic intermediate (the sigma complex) formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at C3 or C4 (two resonance structures). chemicalbook.comvaia.com

Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(3-Fluorobenzoyl)-5-nitrofuran |

| Bromination | Br₂ in Dioxane | 5-Bromo-2-(3-fluorobenzoyl)furan |

It is crucial to use mild conditions for these reactions, as the high reactivity of the furan ring can lead to polymerization or ring-opening, especially in the presence of strong acids. numberanalytics.com

The furan ring can be susceptible to ring-opening under certain oxidative or acidic conditions. For example, oxidation of some 2-acylfurans can lead to the formation of 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.org Treatment of this compound with strong oxidizing agents or under vigorous acidic conditions could potentially lead to the cleavage of the heterocyclic ring.

Furans are also well-known for their ability to act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com The furan ring serves as the 4π-electron component, reacting with a 2π-electron component (the dienophile) to form a 7-oxabicyclo[2.2.1]heptene adduct. rsc.org The electron-withdrawing nature of the 2-(3-fluorobenzoyl) group decreases the electron density of the furan diene system. This generally reduces its reactivity in normal-electron-demand Diels-Alder reactions (with electron-poor dienophiles). However, it may enhance its reactivity in inverse-electron-demand Diels-Alder reactions where the furan reacts with an electron-rich dienophile. Theoretical studies on related 2-acylfurans have characterized the multi-step pathway of such cycloaddition reactions. rsc.org

Reactivity of the Fluorinated Aromatic Moiety

The presence of a fluorine atom on the benzoyl ring introduces specific electronic effects that modulate its reactivity, particularly in aromatic substitution reactions and its influence on the stability of reaction intermediates.

The fluorobenzoyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing substituents: the fluorine atom and the furan-2-oyl group.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the furan-2-oyl group acts as a deactivating group and a meta-director due to its electron-withdrawing nature. Similarly, the fluorine atom is also a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. vulcanchem.com However, halogens are generally considered ortho-, para-directors because they can donate a lone pair of electrons through resonance. rsc.org

When both a meta-director (the furan-2-oyl group) and an ortho-, para-director (fluorine) are present, their directing effects must be considered in concert. The furan-2-oyl group at position 1 directs incoming electrophiles to positions 3 and 5. The fluorine atom at position 3 directs incoming electrophiles to its ortho positions (2 and 4) and its para position (6). The positions activated by the fluorine (2, 4, 6) and the positions deactivated to a lesser extent by the carbonyl group (relative to the positions ortho and para to it) will be the most likely sites of substitution. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the fluorine atom, with the most probable sites being C4 and C6.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution (SNAr) on the fluorobenzoyl ring is also possible, particularly when a strong nucleophile is used. smolecule.com Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, but the presence of electron-withdrawing groups can activate the ring for such reactions. wikipedia.org In this compound, both the fluorine atom and the furan-2-oyl group are electron-withdrawing, which facilitates nucleophilic attack. The fluorine atom itself can act as a leaving group in these reactions. smolecule.com The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The polymerization of 2,5-bis(4-fluorobenzoyl)furan with bisphenols proceeds via nucleophilic aromatic substitution, highlighting the reactivity of fluorobenzoyl moieties in such processes. researchgate.net

The fluorine atom exerts a significant influence on the stability of reaction intermediates formed during transformations of this compound. This is primarily due to a combination of its strong electron-withdrawing inductive effect and its ability to donate lone-pair electrons through resonance (a mesomeric effect).

In the context of electrophilic attack on the aromatic ring, the fluorine atom can stabilize the resulting cationic intermediate (the arenium ion or Wheland intermediate) through resonance donation of its lone pairs. rsc.org This stabilization is most effective when the positive charge is located on the carbon atom bearing the fluorine or at positions ortho or para to it. Studies on fluorinated carbocations have shown that an α-fluorine atom can stabilize a carbocation through the interaction of its lone-pair electrons with the unoccupied p-orbital of the cationic carbon. rsc.org Computational studies on benzo[a]anthracene derivatives have also shown that fluorine substitution can influence the stability of carbocation intermediates. nih.gov

Conversely, the strong electron-withdrawing inductive effect of fluorine destabilizes adjacent carbocations. However, in aromatic systems, the resonance effect often plays a crucial role in stabilizing charged intermediates. In glycosylation reactions, the participation of a C2-benzoyl protecting group to stabilize a glycosyl cation intermediate is enhanced by resonance effects involving the phenyl ring. mpg.deresearchgate.net This provides a model for how the benzoyl portion of this compound might stabilize cationic intermediates.

For nucleophilic aromatic substitution, the electron-withdrawing nature of fluorine is crucial for stabilizing the anionic Meisenheimer complex intermediate, thereby facilitating the reaction. wikipedia.org

The carbonyl group in this compound is susceptible to nucleophilic addition reactions. One such reaction is the addition of water to form a hydrate (B1144303), also known as a geminal diol. masterorganicchemistry.com For most simple ketones, the equilibrium of this reaction lies far to the left, favoring the ketone. Current time information in Bangalore, IN.

However, the presence of electron-withdrawing groups on the carbons alpha to the carbonyl group can shift this equilibrium towards the hydrate form. smolecule.commasterorganicchemistry.comnih.gov The fluorine atom on the benzoyl ring in this compound is an electron-withdrawing group. This effect is even more pronounced in highly fluorinated ketones like hexafluoroacetone, where the equilibrium strongly favors the hydrate. Current time information in Bangalore, IN.acs.org The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comCurrent time information in Bangalore, IN. They also stabilize the resulting hydrate by inductive effects. Current time information in Bangalore, IN.

Studies on fluorinated aldehydes and ketones have shown that they readily form stable hydrates in aqueous solutions. wikipedia.org For instance, the fluorination of trifluoroacetylated acetophenone (B1666503) derivatives yields stable geminal diols. evitachem.com The equilibrium between the ketone, its hydrate, and the corresponding hemiacetal (formed by the addition of an alcohol) is a key aspect of the chemistry of fluorinated ketones. wikipedia.org

Below is a table summarizing the equilibrium distribution for hydrate formation in various ketones, illustrating the effect of electron-withdrawing groups.

Table 1: Equilibrium Constants for Hydrate Formation of Selected Ketones

| Ketone | % Hydrate at Equilibrium | Reference |

|---|---|---|

| Acetone | < 0.1% | nih.gov |

| Formaldehyde | > 99.9% | smolecule.comnih.gov |

| Chloral | High | smolecule.comnih.gov |

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Techniques such as kinetic isotope effect studies and the direct detection of reaction intermediates are invaluable in this regard.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. chemicalbook.comnih.gov It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen, kH) to that with a heavy isotope (e.g., deuterium, kD). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and can provide information about changes in hybridization at the labeled position. nih.gov

The direct detection and characterization of transient intermediates provide invaluable evidence for proposed reaction mechanisms. Modern spectroscopic techniques, particularly mass spectrometry and NMR, are instrumental in identifying these species. nih.goveuropa.eu

In the context of nucleophilic aromatic substitution on the fluorobenzoyl ring, the key intermediate is the Meisenheimer complex. wikipedia.org These anionic adducts can be characterized spectroscopically. For example, Raman spectroscopy has been used to provide evidence for the formation of a Meisenheimer complex in the enzymatic hydrolysis of 4-fluorobenzoyl-CoA. nih.gov In some cases, particularly with strong electron-withdrawing groups, Meisenheimer complexes can be stable enough to be isolated and fully characterized. wikipedia.orgnih.govresearchgate.net

For reactions involving the furan moiety, various intermediates have been proposed and identified. The synthesis of 2-acyl furans from ynenones can proceed through intermediates such as phosphonium (B103445) ylides or furanium cations, which have been studied mechanistically. acs.orgorganic-chemistry.org The generation of 2-(furyl)carbene intermediates from enynones is another pathway to functionalized furans, with the carbenes being transient but trappable species. chim.it Copper-catalyzed oxidations can also involve copper carbene intermediates. nih.gov The metabolism of furan itself proceeds through a reactive dialdehyde (B1249045) intermediate, which can be trapped by cellular nucleophiles. nih.gov

Computational studies also play a significant role in predicting the structures and stabilities of reaction intermediates. nih.govresearchgate.net For instance, density functional theory (DFT) has been used to study the intermediates in the fluorination of benzoic acid and the acylation of furans. researchgate.netaiche.org The benzoacylium cation, a potential intermediate in Friedel-Crafts acylation reactions, has been characterized by X-ray crystallography and vibrational spectroscopy in combination with quantum chemical calculations. iucr.org

Steric and Electronic Factors Governing Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are governed by a complex interplay of steric and electronic factors originating from its constituent parts: the furan ring, the carbonyl bridge, and the 3-fluorobenzoyl moiety. The specific placement of the fluorine atom at the meta-position of the benzene ring is crucial in modulating the electronic landscape of the entire molecule, while the spatial arrangement of the two aromatic rings dictates the steric accessibility of its reactive sites.

Electronic Factors

The electronic nature of this compound is primarily influenced by the electron-withdrawing character of the fluorine atom and the carbonyl group, and the electron-donating nature of the furan ring's oxygen atom.

Influence of the 3-Fluoro Substituent: Fluorine is the most electronegative element, exerting a powerful negative inductive effect (-I), which withdraws electron density from the benzene ring. tandfonline.com When placed at the meta-position, this effect is transmitted to the carbonyl carbon, increasing its electrophilicity. Unlike substituents at the ortho or para positions, a meta-substituent does not participate directly in resonance with the carbonyl group. However, its inductive influence makes the carbonyl carbon more susceptible to nucleophilic attack. Studies on substituted benzoyl derivatives have established that electron-withdrawing groups on the benzoyl ring impact the reactivity of the carbonyl center. scite.ai

The Carbonyl Bridge: The ketone linkage serves as a key electronic conduit between the furan and benzene rings. It withdraws electron density from both rings, deactivating the furan ring towards electrophilic substitution and activating the benzoyl ring towards nucleophilic substitution. The increased electrophilicity of the carbonyl carbon, enhanced by the 3-fluoro substituent, is a primary site for nucleophilic addition reactions.

The interplay of these effects is summarized in the table below, which compares the electronic influence of different substituents on a benzene ring using Hammett constants (σ). A positive value indicates an electron-withdrawing character.

| Substituent (at meta-position) | Hammett Constant (σ_m) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral Reference |

| -CH₃ | -0.07 | Weakly Electron-Donating |

| -OCH₃ | +0.12 | Electron-Withdrawing (Inductive) > Donating (Resonance) |

| -F | +0.34 | Strongly Electron-Withdrawing (Inductive) |

| -Cl | +0.37 | Strongly Electron-Withdrawing (Inductive) |

| -NO₂ | +0.71 | Very Strongly Electron-Withdrawing |

Steric Factors

Steric hindrance plays a significant role in determining the regioselectivity of reactions involving this compound. The primary sources of steric bulk are the two aromatic rings and their relative orientation.

Conformation: The molecule is not perfectly planar. There is a degree of torsional freedom around the C-C single bonds connecting the furan ring to the carbonyl group and the carbonyl group to the benzene ring. The preferred conformation will seek to minimize steric repulsion between the hydrogen atoms at the C3 position of the furan ring and the C2' and C6' positions of the benzoyl ring. This spatial arrangement can influence the trajectory of an approaching reagent.

Site Accessibility:

Carbonyl Group: The carbonyl carbon is flanked by two bulky aromatic rings. This inherent steric crowding can influence the rate of nucleophilic attack, favoring smaller nucleophiles.

Furan Ring: The C5 position of the furan ring is the most sterically accessible site for electrophilic attack, as it is furthest from the bulky benzoyl group. The C3 position is significantly more hindered. Research on related 2-aroylbenzofurans has shown that steric factors around the catalyst and substrate are crucial in determining the outcome of functionalization reactions at the C3 position. researchgate.net

Benzene Ring: The fluorine atom itself is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å), and is not expected to cause significant steric hindrance for reactions on the benzene ring. tandfonline.com Therefore, selectivity in reactions involving the benzoyl moiety is predominantly governed by electronic effects.

The combined steric and electronic influences dictate the likely outcomes for different reaction types.

| Reaction Type | Reactive Site | Governing Factors & Predicted Outcome |

|---|---|---|

| Nucleophilic Addition | Carbonyl Carbon | Electronic: Activated by the electron-withdrawing -I effect of the 3-fluoro substituent. Steric: Hindered by adjacent furan and benzene rings. Reaction is favorable but may be slower with bulky nucleophiles. |

| Electrophilic Aromatic Substitution | Furan Ring | Electronic: Deactivated by the benzoyl group. Steric: Strong preference for attack at the C5 position due to less steric hindrance. Attack at C3 is disfavored. |

| C-H Functionalization (e.g., Arylation, Alkylation) | Furan Ring (C3-H) | Electronic: Requires a directing group effect from the carbonyl oxygen to overcome deactivation. Steric: Highly dependent on the size of the catalyst and coupling partner. Bulky reagents will face significant hindrance. researchgate.net |

| Nucleophilic Aromatic Substitution | Benzene Ring | Electronic: Generally disfavored as the ring is not sufficiently electron-deficient and lacks a suitable leaving group other than fluorine. Fluorine is a poor leaving group in SNAr reactions unless activated by strong electron-withdrawing groups in ortho/para positions. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in 2-(3-fluorobenzoyl)furan. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. For this compound, seven distinct proton signals are expected: three for the furan (B31954) ring and four for the 3-fluorophenyl ring. The electron-withdrawing ketone group deshields the adjacent furan protons, while the fluorine atom and the ketone influence the shifts and coupling patterns of the aromatic protons.

The expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are detailed in Table 1. The furan protons typically appear as multiplets, with characteristic coupling constants for their relative positions. The protons on the fluorinated benzene (B151609) ring exhibit a more complex splitting pattern due to both homo- and heteronuclear (H-F) couplings. For instance, the proton ortho to the fluorine (H-2') is expected to show a doublet of triplets, while the proton para to the fluorine (H-6') would likely appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Data for this compound Predicted in a standard solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~7.70 | dd | J_H5-H4 ≈ 1.7, J_H5-H3 ≈ 0.8 |

| H-4 | ~7.30 | dd | J_H4-H5 ≈ 1.7, J_H4-H3 ≈ 3.6 |

| H-3 | ~6.60 | dd | J_H3-H4 ≈ 3.6, J_H3-H5 ≈ 0.8 |

| H-2' | ~7.65 | dt | J_H2'-H6' ≈ 7.8, J_H2'-H4' ≈ 1.2, J_H2'-F ≈ 5.5 |

| H-4' | ~7.30 | ddd | J_H4'-H5' ≈ 7.8, J_H4'-F ≈ 8.5, J_H4'-H2' ≈ 1.2 |

| H-5' | ~7.50 | td | J_H5'-H4' ≈ 7.8, J_H5'-H6' ≈ 7.8, J_H5'-F ≈ 5.5 |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In a broadband decoupled spectrum, eleven distinct singlet signals are expected. The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield. Carbons directly bonded to the electronegative oxygen (in the furan ring) and fluorine (in the phenyl ring) are also significantly shifted.

Crucially, the coupling between the fluorine atom and the carbon atoms of the benzene ring (J_C-F) provides definitive evidence for the substitution pattern. The carbon directly attached to fluorine (C-3') will appear as a doublet with a large coupling constant (¹J_CF), while other carbons in the ring will show smaller 2-, 3-, and 4-bond couplings (ⁿJ_CF). These couplings are invaluable for assigning the aromatic carbons. hud.ac.uk

Table 2: Predicted ¹³C NMR Data for this compound Predicted in a standard solvent like CDCl₃.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |

|---|---|---|

| C=O | ~182.0 | d, ⁴J_CF ≈ 2 |

| C-2 | ~152.0 | s |

| C-3 | ~112.5 | s |

| C-4 | ~124.5 | s |

| C-5 | ~148.0 | s |

| C-1' | ~139.0 | d, ³J_CF ≈ 7 |

| C-2' | ~123.0 | d, ³J_CF ≈ 3 |

| C-3' | ~162.5 | d, ¹J_CF ≈ 247 |

| C-4' | ~117.0 | d, ²J_CF ≈ 21 |

| C-5' | ~130.0 | d, ²J_CF ≈ 8 |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. magritek.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Its chemical shift is characteristic of a fluorine atom on an aromatic ring. The signal will appear as a multiplet due to spin-spin coupling with the ortho (³J_H-F) and meta (⁴J_H-F) protons on the phenyl ring. Based on data from analogous compounds, the chemical shift is expected around -112 ppm relative to a standard like CFCl₃. hud.ac.uk

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. caymanchem.com

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. researchgate.net For this compound, it would show cross-peaks connecting H-3 with H-4, and H-4 with H-5 in the furan ring. In the aromatic system, it would confirm the connectivity between H-4', H-5', and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (¹J_CH). caymanchem.com It allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule, as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). rsc.org Key expected correlations that would firmly establish the structure include:

A correlation from the furan protons (H-3 and H-4) to the carbonyl carbon (C=O), linking the furan ring to the ketone.

Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon (C=O), connecting the phenyl ring to the ketone.

Correlations from furan proton H-3 to carbons C-2, C-4, and C-5, confirming the furan ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. For this relatively rigid molecule, NOESY could show correlations between protons on the two rings that are close to each other, such as between H-3 of the furan ring and H-2' of the phenyl ring, helping to define the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition and molecular formula. For this compound, the neutral molecule has a molecular formula of C₁₁H₇FO₂.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]+• | C₁₁H₇FO₂ | 190.0425 |

| [M+H]⁺ | C₁₁H₈FO₂⁺ | 191.0503 |

In addition to the molecular ion, mass spectrometry reveals characteristic fragmentation patterns upon electron ionization. The analysis of these fragments helps to confirm the structural subunits of the molecule. The most likely fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group, which are the weakest points.

Key expected fragments include:

m/z 123: The 3-fluorobenzoyl cation [C₇H₄FO]⁺, resulting from the cleavage of the C-C bond between the carbonyl group and the furan ring.

m/z 95: The furan-2-carbonyl (furoyl) cation [C₅H₃O₂]⁺, resulting from the cleavage of the C-C bond between the carbonyl group and the phenyl ring.

m/z 95 (alternative): The 3-fluorophenyl cation [C₆H₄F]⁺, formed by the loss of a CO molecule from the 3-fluorobenzoyl cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org For this compound, the spectra would be dominated by absorptions from the ketone, the furan ring, and the substituted benzene ring.

Table 4: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O (Ketone) | Stretch | 1660 - 1675 | Strong | Medium |

| C-F (Aryl) | Stretch | 1250 - 1290 | Strong | Weak |

| C-O-C (Furan) | Asymmetric Stretch | 1150 - 1200 | Strong | Medium |

| C=C (Aromatic) | Stretch | 1580 - 1610 | Medium-Strong | Strong |

| C=C (Furan) | Stretch | 1460 - 1510 | Medium-Strong | Strong |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium | Strong |

| C-H (Furan) | Stretch | 3120 - 3160 | Medium | Strong |

The most prominent band in the IR spectrum would be the intense C=O stretching vibration. The C-F stretch also gives a strong absorption. The aromatic and furan C=C and C-H stretching vibrations are also clearly identifiable. rsc.org Raman spectroscopy complements IR, as symmetric vibrations and C=C bonds in the rings often produce strong Raman signals, providing a comprehensive vibrational fingerprint of the molecule.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(3-fluorobenzoyl)furan at the atomic level. These methods allow for the precise determination of its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can accurately predict its geometric parameters. nih.govnih.gov The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | 1.22 Å |

| C-C (Benzoyl-Carbonyl) Bond Length | 1.48 Å |

| C-C (Furan-Carbonyl) Bond Length | 1.47 Å |

| C-F Bond Length | 1.35 Å |

| O=C-C (Benzoyl) Bond Angle | 120.5° |

| O=C-C (Furan) Bond Angle | 121.0° |

| Furan-Carbonyl-Benzoyl Dihedral Angle | Variable (see Conformational Analysis) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a smaller gap suggesting higher reactivity. rsc.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO is likely centered on the benzoyl moiety, particularly the carbonyl group and the fluorinated benzene (B151609) ring. This distribution suggests that the furan ring is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These parameters, derived from the HOMO and LUMO energies, offer a more quantitative prediction of the molecule's behavior in chemical reactions.

| Reactivity Descriptor | Definition | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | -I (Ionization Potential) | -6.5 |

| LUMO Energy (ELUMO) | -A (Electron Affinity) | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Global Softness (S) | 1/(2η) | 0.21 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.66 |

Conformational Analysis and Energy Landscapes

The flexibility of the bond linking the furan and benzoyl rings allows for different spatial arrangements, or conformations, of this compound. Understanding the energy landscape of these conformations is crucial for predicting the molecule's prevalent structure and its dynamic behavior.

This compound can exist as two primary rotational isomers (conformers) due to rotation around the C-C bonds connecting the rings to the carbonyl group. These are the O,O-cis and O,O-trans conformers, where the oxygen atoms of the furan ring and the carbonyl group are on the same or opposite sides, respectively. Computational studies on related 2-aroylfurans suggest that the O,O-trans conformer is generally more stable, though the energy difference between the two can be small. researchgate.net The rotational barrier between these conformers can be calculated, with values for similar molecules being in the range of 8-12 kcal/mol. researchgate.netrsc.org

Tautomerism, which involves the migration of a proton, is not a significant consideration for this compound in its ground state as it lacks the necessary acidic protons adjacent to a π-system to readily undergo keto-enol tautomerization.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|

| O,O-trans | 0.00 | ~70% |

| O,O-cis | 0.5 - 1.0 | ~30% |

The conformation of this compound can be influenced by weak intramolecular interactions. The presence of the fluorine atom on the benzoyl ring allows for the possibility of an intramolecular hydrogen bond between the fluorine and a nearby hydrogen atom on the furan ring (C-H···F). nih.gov Similarly, a weak hydrogen bond between the carbonyl oxygen and a furan hydrogen (C-H···O) could also contribute to stabilizing certain conformations.

While true π-stacking is an intermolecular phenomenon, intramolecular interactions between the π-systems of the furan and benzene rings can occur, influencing the dihedral angles between the rings. These interactions are generally weak and depend on the specific conformation.

| Interaction Type | Atoms Involved | Predicted Distance (Å) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| C-H···F Hydrogen Bond | F···H-C(furan) | ~2.4 - 2.6 | < 1.0 |

| C-H···O Hydrogen Bond | C=O···H-C(furan) | ~2.5 - 2.7 | < 0.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

A common reaction for ketones is nucleophilic acyl substitution. researchgate.netmasterorganicchemistry.com For this compound, the reaction with a nucleophile, such as a Grignard reagent or an organolithium compound, would proceed via the addition of the nucleophile to the electrophilic carbonyl carbon. unito.it This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate would result in the formation of a new C-C bond and the displacement of either the furan or the fluorobenzoyl group, though in the context of addition to a ketone, this would lead to an alcohol after workup.

Computational modeling of this process would involve:

Locating the transition state for the nucleophilic attack on the carbonyl carbon.

Calculating the activation energy for this step.

Characterizing the tetrahedral intermediate .

Modeling the subsequent reaction steps , including protonation of the intermediate to form the final alcohol product.

These calculations would provide valuable information on the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of the reaction under different conditions.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level involves the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. Locating these transient structures and calculating their associated activation energies (ΔG‡) are crucial for understanding reaction kinetics and mechanisms. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP or M06-2X. maxapress.com

For reactions involving furan derivatives, such as Diels-Alder cycloadditions or catalyzed isomerizations, DFT calculations can elucidate the geometric and electronic features of the transition states. maxapress.comsci-hub.se For instance, in the AuCl₃-catalyzed isomerization of alkynyl epoxides to form furan rings, computational studies have successfully modeled the strained ring-opening step (TS1) and subsequent ring closure (TS2), calculating the energy barriers for each step. maxapress.com These calculations reveal that the electronic properties of substituents significantly influence the activation barriers. maxapress.com

While specific studies on this compound are not prevalent, the principles from related furan systems are directly applicable. A hypothetical reaction, such as a nucleophilic addition to the carbonyl group or an electrophilic substitution on the furan ring, could be modeled. The process would involve locating the transition state structure and performing frequency calculations to confirm it as a first-order saddle point (i.e., having exactly one imaginary frequency). The calculated activation energy would predict the kinetic feasibility of the proposed reaction pathway.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Furan Derivative

This table illustrates the type of data generated from transition state calculations, based on findings for related furan reactions. mdpi.comnih.gov

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Attack (Path A) | DFT (B3LYP) | 6-311++G(d,p) | CPCM (Acetonitrile) | 18.5 |

| Proton Transfer (Path A) | DFT (B3LYP) | 6-311++G(d,p) | CPCM (Acetonitrile) | 9.2 |

| Electrophilic Substitution (Path B) | DFT (M06-2X) | 6-311++G(d,p) | SMD (DCM) | 25.1 |

Reaction Pathway Energetics and Selectivity Predictions

Beyond single activation energies, computational chemistry can map out entire potential energy surfaces for complex reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. Such energetic profiles allow for the comparison of competing reaction channels and the prediction of reaction selectivity (chemo-, regio-, and stereoselectivity).

For example, in the Diels-Alder reaction of furans with dienophiles, DFT calculations have been used to compare the energy profiles for the formation of exo and endo products. sci-hub.se The relative free energy barriers for the competing transition states correlate well with experimentally observed product ratios. sci-hub.se Similarly, studies on the conversion of furan to benzofuran (B130515) have used quantum calculations to compare a proposed Diels-Alder mechanism against a ring-opening pathway, finding the latter to be energetically more favorable within a zeolite catalyst. umass.edu

For this compound, theoretical investigations could predict the regioselectivity of electrophilic aromatic substitution. By calculating the energy barriers for substitution at the different positions of the furan ring (C3, C4, C5), one could predict the most likely product. The fluorinated benzoyl group's electronic influence on the furan ring would be a key factor in these predictions. Natural Population Analysis (NPA) can also be performed on the reactant to analyze charge distributions, which helps in understanding the reactivity and initial interactions with other reactants. maxapress.com

Table 2: Example of Calculated Relative Free Energies for Competing Reaction Pathways

This table demonstrates how computational energetics can be used to predict the favorability of different reaction outcomes, drawing from methodologies used for furan chemistry. umass.edumdpi.com

| Pathway | Intermediate | Transition State | Product | Overall ΔG (kcal/mol) | Predicted Selectivity |

| Pathway 1: C5 Substitution | Intermediate 1 | TS1 | Product 1 | -15.2 | Major Product |

| Pathway 2: C4 Substitution | Intermediate 2 | TS2 | Product 2 | -8.5 | Minor Product |

| Pathway 3: C3 Substitution | Intermediate 3 | TS3 | Product 3 | -7.9 | Minor Product |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic data, which serves as a crucial tool for confirming the identity and structure of synthesized compounds. DFT calculations can accurately predict vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). manchester.ac.ukresearchgate.netconicet.gov.ar

By calculating the optimized geometry of this compound at a given level of theory (e.g., B3LYP/6-311++G(d,p)), its vibrational modes can be computed. researchgate.net The resulting theoretical IR spectrum, often scaled by a correction factor to account for anharmonicity and other systematic errors, can be compared directly with an experimental spectrum to assign key absorption bands, such as the C=O stretch of the benzoyl group and the C-O-C stretches of the furan ring. conicet.gov.ar Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to aid in signal assignment. manchester.ac.ukacs.org

This predictive capability is particularly useful for distinguishing between potential isomers or for confirming the structure of a novel compound where definitive experimental data may be ambiguous.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Furan Derivative

This table shows a typical comparison used to validate a synthesized structure, based on combined experimental and computational studies of similar molecules. manchester.ac.ukconicet.gov.ar

| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |

| FT-IR (cm⁻¹) | ||

| C=O Stretch | 1655 | 1650 |

| Furan Ring Stretch | 1580 | 1578 |

| C-F Stretch | 1245 | 1250 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon (C=O) | 184.5 | 183.9 |

| Furan C2 (attached to C=O) | 152.1 | 151.8 |

| Fluorinated Benzene C1 | 132.8 | 132.5 |

| Fluorinated Benzene C3 (with F) | 163.0 (J=245 Hz) | 162.5 (J=244 Hz) |

In Silico Design of Novel Derivatives with Tailored Reactivity

Computational chemistry enables the in silico design of novel derivatives of a parent molecule with enhanced or specific properties before any resource-intensive synthesis is undertaken. For this compound, this could involve designing derivatives with tailored reactivity for applications in materials science or with specific biological activity for medicinal chemistry. nih.govnih.gov

In drug design, for instance, derivatives can be designed to act as inhibitors for a specific enzyme target. nih.gov Molecular docking simulations would be used to predict the binding mode and affinity of the designed compounds within the active site of the target protein. nih.gov Properties related to drug-likeness, such as adherence to Lipinski's rule of five (molecular weight, logP, H-bond donors/acceptors) and topological polar surface area (TPSA), can be calculated to assess the potential oral bioavailability of the designed molecules. nih.govimist.ma This computational pre-screening allows chemists to prioritize the synthesis of candidates with the highest probability of success.

Table 4: Example of In Silico Screening of Designed this compound Derivatives for Biological Activity

This table exemplifies how computational tools are used to evaluate potential drug candidates based on predicted properties. nih.govimist.ma

| Derivative | Modification | Docking Score (kcal/mol) | TPSA (Ų) | Lipinski Violations | Predicted Activity |

| Parent | - | -7.2 | 45.5 | 0 | Moderate |

| Derivative 1 | Add -OH to furan C5 | -8.5 | 65.7 | 0 | High |

| Derivative 2 | Add -NH₂ to benzene C4 | -8.1 | 71.5 | 0 | High |

| Derivative 3 | Replace -F with -Cl | -7.3 | 45.5 | 0 | Moderate |

| Derivative 4 | Add propoxy chain | -6.8 | 54.8 | 1 (logP > 5) | Low (poor bioavailability) |

Advanced Derivatization and Functionalization Strategies

Chemical Transformations of the Ketone Carbonyl Group

The carbonyl group serves as a primary site for a wide array of chemical modifications, allowing for the introduction of new functional groups and stereocenters.

The reduction of the prochiral ketone in 2-(3-Fluorobenzoyl)furan to a chiral secondary alcohol, (3-fluorophenyl)(furan-2-yl)methanol, represents a critical transformation for introducing a stereocenter. Achieving high enantioselectivity is paramount, and several modern catalytic methods are applicable.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., BH₃•THF) to achieve highly enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.org The mechanism involves the coordination of the ketone's oxygen to the Lewis acidic boron of the catalyst. This coordination orients the ketone so that the borane delivers a hydride to one specific face, dictated by the catalyst's chirality and steric hindrance between the ketone's substituents (the 3-fluorophenyl and furan-2-yl groups). youtube.comsigmaaldrich.com The predictable stereochemical outcome makes it a reliable method for accessing either the (R) or (S) enantiomer of the resulting alcohol by selecting the appropriate catalyst enantiomer. wikipedia.orgnih.gov

Noyori Asymmetric Hydrogenation: This powerful technique utilizes chiral ruthenium(II) complexes, typically composed of a diphosphine ligand (like BINAP) and a diamine ligand (like DPEN), to catalyze the hydrogenation of ketones with high efficiency and enantioselectivity. chem-station.comwikipedia.org The reaction mechanism is believed to involve a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group via a six-membered transition state. jst.go.jp This method is highly chemoselective, reducing ketones in the presence of other reducible groups like alkenes, and is effective for a wide range of aromatic ketones. chem-station.comrsc.org The asymmetric transfer hydrogenation of aryl heteroaryl ketones, such as this compound, has been shown to proceed with high enantiomeric excess (ee), particularly when the aromatic ring bears substituents. mdpi.com

The choice between these methods depends on factors like substrate compatibility, desired enantiomer, and process scale. Both offer pathways to optically pure (3-fluorophenyl)(furan-2-yl)methanol, a valuable chiral building block.

Table 1: Comparison of Asymmetric Reduction Methods for this compound

| Method | Catalyst System | Reductant | Key Features |

|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine (e.g., Me-CBS) | Borane (BH₃) | Predictable stereochemistry based on catalyst; mild conditions. wikipedia.orgorganic-chemistry.org |

| Noyori Hydrogenation | Ru(II)-diphosphine-diamine complex | H₂ gas | High catalytic turnover; high chemoselectivity. chem-station.comjst.go.jp |

| Noyori Transfer Hydrogenation | Ru(II)-arene-TsDPEN complex | Isopropanol or Formic Acid/Triethylamine | Avoids high-pressure H₂; effective for aryl ketones. rsc.orgmdpi.com |

The carbonyl carbon of this compound is electrophilic and readily reacts with nitrogen-based nucleophiles to yield a variety of C=N bonded derivatives. These reactions typically involve an initial nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the final product.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under dehydrating conditions yields the corresponding imines. The stability and reactivity of the resulting imine depend on the nature of the 'R' group.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. Due to restricted rotation around the C=N bond, oximes can exist as E/Z isomers.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. These derivatives are often crystalline solids with sharp melting points, historically used for the characterization of ketones.

Furthermore, these hydrazone derivatives can serve as intermediates for constructing more complex heterocyclic systems. For instance, hydrazones can undergo cyclization reactions or rearrangements, such as the Boulton–Katritzky rearrangement, to form various five-membered heterocycles like 1,2,3-triazoles.

Olefination reactions transform the carbonyl group into a carbon-carbon double bond, providing a powerful tool for carbon skeleton extension. The Wittig reaction is a cornerstone of this class of transformations. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base.

The reaction proceeds through a [2+2] cycloaddition between the ketone and the ylide to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive and typically lead to the formation of the (Z)-alkene as the major product through a kinetically controlled pathway.

Stabilized Ylides (e.g., R = CO₂R', COR'): These ylides are less reactive and the reaction is often reversible, leading to the thermodynamically more stable (E)-alkene as the predominant product.

By selecting the appropriate Wittig reagent, this compound can be converted into a diverse range of substituted alkenes, which can then be subjected to further functionalization.

Table 2: Potential Alkene Products from Wittig Reaction of this compound

| Wittig Reagent | Ylide Type | Expected Major Product |

|---|---|---|

| Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) | Non-stabilized | 2-(1-(3-fluorophenyl)prop-1-en-2-yl)furan |

| Ethyltriphenylphosphonium bromide (Ph₃P⁺CH₂CH₃ Br⁻) | Non-stabilized | (Z)-2-(1-(3-fluorophenyl)prop-1-en-1-yl)furan |

Functionalization and Modification of the Furan (B31954) Ring

The furan ring itself is an electron-rich heterocycle that can participate in various reactions, allowing for the construction of more elaborate molecular architectures.

Beyond the direct olefination of the carbonyl group, multi-step sequences can be employed to elongate and diversify the side chain. One common strategy involves a Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl carbon. This creates a tertiary alcohol, extending the carbon chain in the process. Subsequent acid-catalyzed dehydration of this alcohol would generate a disubstituted alkene, which serves as a handle for further reactions such as epoxidation, dihydroxylation, or ozonolysis.

Another approach involves leveraging the acidity of the protons on a carbon adjacent to the furan ring, although this is less applicable to the benzoyl group itself. However, after an initial transformation (e.g., reduction to an alcohol and conversion to a halide), standard chain-elongation techniques like nucleophilic substitution with cyanide followed by hydrolysis and reduction can be applied.